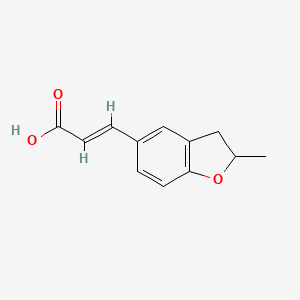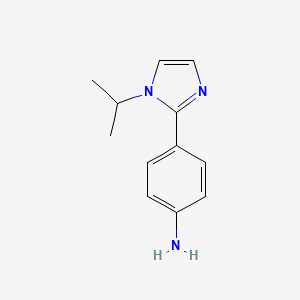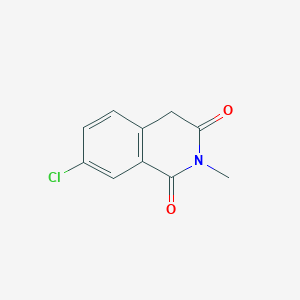
(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid is a compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuranyl-5-acetic acid: Another benzofuran derivative with similar structural features.
Benzofuran: The parent compound of the benzofuran family.
2,3-Dihydrobenzofuran: A simpler derivative with fewer functional groups.
Uniqueness
3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-6-10-7-9(3-5-12(13)14)2-4-11(10)15-8/h2-5,7-8H,6H2,1H3,(H,13,14)/b5-3+ |
InChI Key |
LEVLLAUMDRPDCY-HWKANZROSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C/C(=O)O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)



